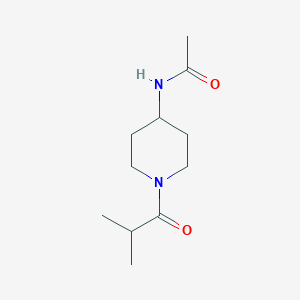

N-(1-isobutyrylpiperidin-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1-isobutyrylpiperidin-4-yl)acetamide” is a compound that belongs to the class of organic compounds known as carboximidic acids . These are organic acids with the general formula RC(=N)-OH (R=H, organic group) .

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of an appropriate amine with an acyl chloride or an ester . The exact synthesis process for “N-(1-isobutyrylpiperidin-4-yl)acetamide” would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis

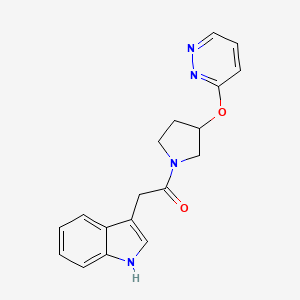

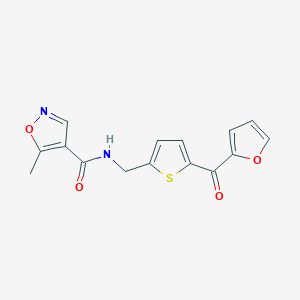

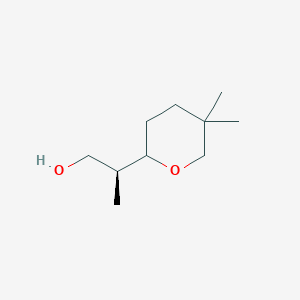

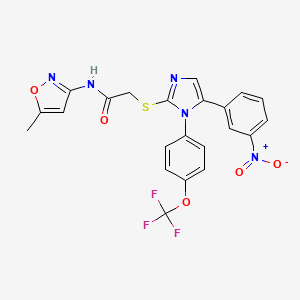

The molecular structure of “N-(1-isobutyrylpiperidin-4-yl)acetamide” would be determined by the specific arrangement of its atoms and the bonds between them. It would likely involve a piperidine ring (a six-membered ring with one nitrogen atom), an isobutyryl group (a branched three-carbon group), and an acetamide group (a two-carbon group with a nitrogen atom) .Chemical Reactions Analysis

The chemical reactions involving “N-(1-isobutyrylpiperidin-4-yl)acetamide” would depend on the specific conditions and reagents. It could potentially undergo reactions typical of amides, such as hydrolysis or reactions with acids or bases .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-isobutyrylpiperidin-4-yl)acetamide” would be determined by its specific molecular structure. For example, similar compounds have a molecular weight of around 142.2 g/mol and a boiling point of around 141°C .Scientific Research Applications

- Application : Researchers have identified N-(1-isobutyrylpiperidin-4-yl)acetamide as a potent and selective RORC2 inverse agonist. By targeting RORC2, this compound has the potential to reduce IL-17 production, making it a promising candidate for treating autoimmune diseases characterized by excessive inflammation .

- Application : N-(1-isobutyrylpiperidin-4-yl)acetamide and related benzamide derivatives have shown significant inhibitory bioactivity against HepG2 cells. Specifically, compounds 10b and 10j demonstrated impressive IC50 values, indicating their potential as anti-cancer agents .

- Application : N-(1-isobutyrylpiperidin-4-yl)acetamide has demonstrated good metabolic stability and oral bioavailability. These characteristics are essential for effective drug delivery and patient compliance .

- Application : In a preclinical in vivo animal model, oral administration of N-(1-isobutyrylpiperidin-4-yl)acetamide reduced IL-17 levels and skin inflammation. This finding supports its potential therapeutic use in inflammatory skin conditions .

Autoimmune Diseases and RORC2 Inverse Agonism

Cancer Research and HepG2 Cells

Metabolic Stability and Oral Bioavailability

Preclinical In Vivo Model for Skin Inflammation

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[1-(2-methylpropanoyl)piperidin-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-8(2)11(15)13-6-4-10(5-7-13)12-9(3)14/h8,10H,4-7H2,1-3H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEBJGKHKNMLKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC(CC1)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-isobutyrylpiperidin-4-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,2,4]Triazolo[1,5-A]pyridine-2-methanamine hcl](/img/structure/B3008127.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B3008129.png)

![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3008130.png)

![3-[1-(3-Phenoxypropyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B3008145.png)

![[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B3008146.png)